
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Overview
Description
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and benzene.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine derivative under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
2-Cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid
Uniqueness: 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopropyl group and the hydroxyl group on the pyrimidine ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound notable for its unique structural features, including a cyclopropyl group, hydroxyl group, and carboxylic acid functionality. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A cyclopropyl group at the 2-position,
- A hydroxyl group at the 6-position,
- A carboxylic acid group at the 4-position.
These functional groups contribute to its biological activity by enhancing hydrogen bonding capabilities and influencing molecular interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer) cells, indicating potential for further development as anticancer agents .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens. It has demonstrated activity against multidrug-resistant strains of bacteria, suggesting potential applications in treating infections caused by resistant organisms .
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, allowing the compound to scavenge free radicals, which are implicated in oxidative stress-related diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby disrupting critical biochemical pathways involved in disease processes.
- Binding Affinity : The unique steric and electronic properties imparted by the cyclopropyl group enhance binding affinity to target proteins or enzymes, potentially increasing therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrimidine derivatives, this compound was tested alongside other compounds. Results indicated a structure-dependent activity profile, with certain substitutions enhancing cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound. It was tested against a panel of resistant bacterial strains, demonstrating significant inhibitory effects that suggest its potential as a lead compound in antibiotic development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, and how do substituents influence reaction outcomes?
The synthesis of pyrimidine derivatives often involves cyclization reactions, functional group modifications, or substitution strategies. For example, cyclopropyl groups can be introduced via alkylation or cross-coupling reactions using cyclopropane-containing reagents. The hydroxyl and carboxylic acid groups may be installed through oxidation/reduction steps (e.g., using potassium permanganate or lithium aluminum hydride) or nucleophilic substitution . Substituents like the cyclopropyl ring can alter steric hindrance and electronic properties, affecting reaction kinetics and regioselectivity. Comparative studies of analogous compounds (e.g., 6-aminopyrimidine-4-carboxylic acid derivatives) highlight how substituent bulkiness or electron-withdrawing/donating effects dictate yields and side-product formation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization methods include:
- NMR spectroscopy : To confirm the cyclopropyl group (e.g., distinct proton splitting patterns) and hydroxyl/carboxylic acid functionalities.
- HPLC-MS : For assessing purity and detecting trace impurities, particularly in derivatives with reactive substituents.
- FT-IR : To identify hydroxyl (broad ~3200 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) groups.
- X-ray crystallography : For resolving structural ambiguities, such as hydrogen bonding between the hydroxyl and carboxylic acid groups, as seen in related pyrimidine derivatives .
Q. How does the compound’s solubility and stability vary under different experimental conditions?
The compound’s solubility is pH-dependent due to its ionizable hydroxyl (-OH) and carboxylic acid (-COOH) groups. In acidic conditions, protonation of the carboxylic acid enhances organic solvent solubility (e.g., DMSO), while deprotonation in basic buffers improves aqueous solubility. Stability studies for similar pyrimidines suggest degradation risks under prolonged UV exposure or high temperatures (>100°C). Storage at -20°C in inert atmospheres is recommended for long-term preservation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize side reactions involving the cyclopropyl group?
The cyclopropyl ring’s strain and reactivity make it prone to ring-opening under harsh conditions (e.g., strong acids/bases). Mitigation strategies include:
- Using mild catalysts (e.g., palladium for cross-couplings) and low-temperature reactions.
- Protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) or acetyl groups during synthesis to prevent undesired interactions.
- Monitoring reaction progress via TLC or in situ NMR to terminate reactions before side products dominate. Comparative data from ethylamino vs. cyclopropyl-substituted pyrimidines demonstrate improved yields with these precautions .
Q. How can contradictory biological activity data for this compound be resolved across studies?
Discrepancies may arise from differences in:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor binding.
- Purity : Trace impurities (e.g., unreacted starting materials) may interfere with enzyme inhibition assays. Validate purity via HPLC (>95%) and mass spectrometry.
- Structural analogs : Subtle substituent changes (e.g., methyl vs. cyclopropyl groups) can drastically alter bioactivity. Cross-reference data with structurally defined analogs (e.g., 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid) to isolate structure-activity relationships .
Q. What computational and experimental approaches are suitable for studying its interactions with enzymes like dihydrofolate reductase (DHFR)?
- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the carboxylic acid group and active-site residues (e.g., Arg-57 in DHFR).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters.
- Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to determine inhibition mechanisms (competitive vs. non-competitive). Prior studies on pyrimidine-based DHFR inhibitors provide methodological frameworks .
Q. How does the cyclopropyl substituent influence the compound’s reactivity compared to other alkyl/aryl groups?
The cyclopropyl group introduces:
- Steric effects : Its rigid, three-membered ring increases steric hindrance, reducing nucleophilic attack at the pyrimidine ring’s 4-position.
- Electronic effects : Hyperconjugation from cyclopropane’s bent bonds can stabilize adjacent charges, enhancing electrophilic substitution at the 6-hydroxyl position.
Comparative reactivity studies with methyl or ethyl substituents show slower reaction rates for cyclopropyl derivatives in SN2 mechanisms but higher stability in oxidative environments .
Q. Methodological Considerations
Properties
IUPAC Name |
2-cyclopropyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDLJHIRCTZDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582623 | |
Record name | 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858956-25-9 | |
Record name | 2-Cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=858956-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-1,6-dihydro-6-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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